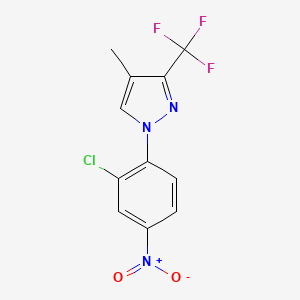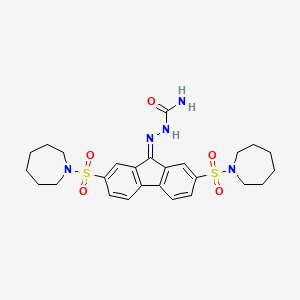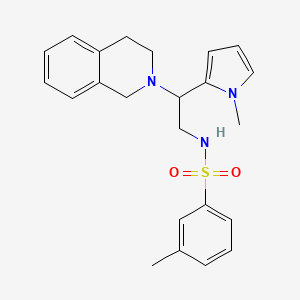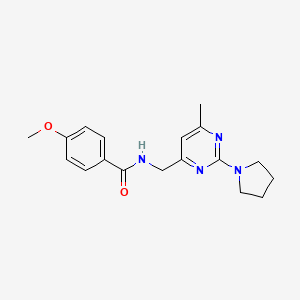
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole, commonly known as CNTP, is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. CNTP is a pyrazole derivative that is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
作用機序
The mechanism of action of CNTP is not fully understood, but it is thought to involve the interaction of CNTP with specific proteins and enzymes in the body. CNTP has been shown to interact with various proteins and enzymes, including cytochrome P450 enzymes and glutathione S-transferases. These interactions can lead to changes in the activity of these enzymes and proteins, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNTP has been shown to have various biochemical and physiological effects, including its potential as an anti-cancer agent. CNTP has been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. CNTP has also been shown to have anti-inflammatory properties and can reduce inflammation in various animal models. CNTP has also been shown to have neuroprotective effects and can protect against various neurodegenerative diseases.
実験室実験の利点と制限
CNTP has various advantages and limitations for laboratory experiments. CNTP has unique properties that make it an ideal candidate for various applications, including its high surface area, unique electronic and optical properties, and high stability. However, CNTP can also be difficult to synthesize and purify, and its properties can vary depending on the synthesis method used. CNTP can also be toxic at high concentrations, and its potential toxicity must be considered when using it in laboratory experiments.
将来の方向性
There are various future directions for the study of CNTP, including its potential applications in various fields of research. CNTP has shown promise as an anti-cancer agent, and further studies are needed to determine its potential as a therapeutic agent. CNTP also has potential applications in nanotechnology and materials science, and further studies are needed to explore these applications. Additionally, further studies are needed to determine the mechanism of action of CNTP and its interactions with specific proteins and enzymes in the body.
合成法
CNTP is synthesized using a specific method that involves the reaction of 4-methyl-3-(trifluoromethyl)pyrazole with 2-chloro-4-nitrophenylhydrazine in the presence of a catalyst. The reaction takes place at a specific temperature and pressure, and the resulting product is purified using various methods to obtain pure CNTP. The synthesis method is crucial in determining the purity and properties of CNTP, and various modifications to the method have been proposed to improve the yield and purity of the product.
科学的研究の応用
CNTP has been studied extensively for its potential applications in various fields of research, including nanotechnology, biotechnology, and materials science. CNTP has unique properties that make it an ideal candidate for various applications, including its high surface area, unique electronic and optical properties, and high stability. CNTP has been used in various applications, including as a catalyst, sensor, and drug delivery agent. CNTP has also been used in various imaging techniques, including fluorescence imaging and electron microscopy.
特性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-6-5-17(16-10(6)11(13,14)15)9-3-2-7(18(19)20)4-8(9)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETCQCWPIZTKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-nitrophenyl)-4-methyl-3-(trifluoromethyl)pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2582228.png)
![6-Methyl-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2582229.png)
![5-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582230.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2582231.png)

![4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582233.png)

![Ethyl 2-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2582237.png)


![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![1-[4-(4-{[4-(4-Methoxyphenyl)piperazino]carbonyl}piperidino)phenyl]-1-ethanone](/img/structure/B2582247.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)